Cas no 1803856-57-6 (1-Bromo-1-(2,3-dicyanophenyl)propan-2-one)

1-Bromo-1-(2,3-dicyanophenyl)propan-2-one 化学的及び物理的性質
名前と識別子
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- 1-Bromo-1-(2,3-dicyanophenyl)propan-2-one
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- インチ: 1S/C11H7BrN2O/c1-7(15)11(12)9-4-2-3-8(5-13)10(9)6-14/h2-4,11H,1H3
- InChIKey: DSBIZTKTXKDAJF-UHFFFAOYSA-N
- ほほえんだ: BrC(C(C)=O)C1C=CC=C(C#N)C=1C#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 348
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 64.599
1-Bromo-1-(2,3-dicyanophenyl)propan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013015079-500mg |
1-Bromo-1-(2,3-dicyanophenyl)propan-2-one |
1803856-57-6 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
Alichem | A013015079-1g |
1-Bromo-1-(2,3-dicyanophenyl)propan-2-one |
1803856-57-6 | 97% | 1g |
1,460.20 USD | 2021-06-25 | |
Alichem | A013015079-250mg |
1-Bromo-1-(2,3-dicyanophenyl)propan-2-one |
1803856-57-6 | 97% | 250mg |
480.00 USD | 2021-06-25 |
1-Bromo-1-(2,3-dicyanophenyl)propan-2-one 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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6. Back matter
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
1-Bromo-1-(2,3-dicyanophenyl)propan-2-oneに関する追加情報
Recent Advances in the Study of 1-Bromo-1-(2,3-dicyanophenyl)propan-2-one (CAS: 1803856-57-6): A Promising Intermediate in Medicinal Chemistry
1-Bromo-1-(2,3-dicyanophenyl)propan-2-one (CAS: 1803856-57-6) has recently emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents. This compound, characterized by its unique bromo and dicyanophenyl functional groups, offers versatile reactivity that enables the construction of complex molecular architectures. Recent studies have highlighted its potential in medicinal chemistry, with several research groups exploring its applications in targeted drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-Bromo-1-(2,3-dicyanophenyl)propan-2-one as a precursor in the synthesis of selective JAK3 inhibitors. The researchers utilized its reactive bromo group for Suzuki-Miyaura cross-coupling reactions, yielding a series of compounds with nanomolar potency against JAK3. Molecular docking studies revealed that the dicyanophenyl moiety plays a critical role in binding to the ATP pocket of the kinase, suggesting this scaffold's potential for developing next-generation immunomodulatory drugs.
In parallel research, scientists at the University of Cambridge reported the use of this compound in the development of novel NLRP3 inflammasome inhibitors. The study, published in ACS Chemical Biology, detailed how the α-bromoketone functionality of 1-Bromo-1-(2,3-dicyanophenyl)propan-2-one enables covalent modification of cysteine residues in the NLRP3 protein. This mechanism of action showed promising results in preclinical models of inflammatory diseases, with improved selectivity compared to existing inhibitors.
The synthetic accessibility of 1-Bromo-1-(2,3-dicyanophenyl)propan-2-one has also been a focus of recent investigations. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route starting from commercially available 2,3-dicyanobenzaldehyde. The improved process achieves an 82% overall yield while reducing the need for hazardous reagents, addressing previous challenges in large-scale production of this valuable intermediate.
Safety and stability studies have progressed alongside these synthetic applications. Recent stability testing under various conditions (reported in Chemical & Pharmaceutical Bulletin) indicates that 1-Bromo-1-(2,3-dicyanophenyl)propan-2-one maintains >90% purity when stored at -20°C under argon for six months. However, researchers caution that the compound shows sensitivity to prolonged exposure to light and moisture, requiring careful handling in laboratory settings.
Looking forward, the unique structural features of 1-Bromo-1-(2,3-dicyanophenyl)propan-2-one continue to inspire novel applications. Current research directions include its potential as a building block for PROTACs (proteolysis targeting chimeras) and as a warhead in covalent inhibitor design. The compound's dual functionality (bromine as a leaving group and the dicyanophenyl as a hydrogen bond acceptor) makes it particularly valuable for these emerging therapeutic modalities.
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